N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction using cyclohexylmethyl bromide or chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as cyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide: Unique due to its specific functional groups and chromene core.
N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-sulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
730993-42-7 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H19NO3/c19-14-10-16(21-15-9-5-4-8-13(14)15)17(20)18-11-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,18,20) |
InChI Key |
ZNVNVRHEGZKDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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